H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl chemical properties
H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl chemical properties
An In-Depth Technical Guide to the Chemical Properties of H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl
Introduction
This technical guide provides a comprehensive overview of the chemical properties of the synthetic pentapeptide H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl. This compound is a pentapeptide composed of the amino acids Tyrosine, Alanine, Glycine, and Leucine, with specific modifications: a C-terminal ethyl ester and an N-terminal hydrochloride salt. The "DL" designation for Tyrosine, Alanine, and Leucine indicates that these positions contain a racemic mixture of both D and L stereoisomers. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of its structure, properties, synthesis, and analytical characterization. Given the novelty of this specific peptide, this document synthesizes data from its constituent components and established principles of peptide chemistry to provide a predictive and practical framework for its scientific exploration.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl are derived from its unique sequence and chemical modifications.
Core Structure and Properties
A summary of the key identifiers and calculated physicochemical properties is presented below.
| Property | Value |
| Full Name | DL-Tyrosyl-DL-alanyl-glycyl-DL-leucyl-glycine ethyl ester hydrochloride |
| Abbreviation | H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl |
| Molecular Formula | C₂₄H₃₈ClN₅O₇ |
| Molecular Weight | 544.05 g/mol |
| Amino Acid Sequence | Tyr-Ala-Gly-Leu-Gly |
Constituent Amino Acid Analysis
The overall properties of the pentapeptide are a composite of the individual amino acids in its sequence.
-
Tyrosine (Tyr, Y): An aromatic amino acid with a phenolic hydroxyl group.[1] This group is weakly acidic and can participate in hydrogen bonding and phosphorylation, making it a key residue in many biological signaling pathways.[1][2] While considered hydrophobic, it is more soluble in water than phenylalanine.[3]
-
Alanine (Ala, A): A nonpolar, aliphatic amino acid with a small methyl side chain.[4][5] Its hydrophobic nature contributes to the overall hydrophobicity of a peptide chain.[6] Alanine is considered ambivalent, meaning it can be located on the interior or exterior of a protein structure.[4]
-
Glycine (Gly, G): The simplest amino acid with a single hydrogen atom as its side chain.[7][8] This makes it achiral and conformationally flexible. Glycine is hydrophilic and can act as a buffer in solution.[9][10]
-
Leucine (Leu, L): A non-polar, aliphatic amino acid with a branched isobutyl side chain.[11] It is an essential amino acid and is considered very hydrophobic.[12]
Chemical Modifications
-
C-Terminal Ethyl Ester (-OEt): The carboxyl group of the C-terminal glycine is esterified with ethanol. This modification neutralizes the negative charge of the carboxylate, increasing the overall hydrophobicity of the peptide.[13] Carboxyl group protection as an ester is a common strategy in peptide synthesis.[14] The ethyl ester can be more resistant to hydrolysis than a methyl ester under certain conditions.[13]
-
N-Terminal Hydrochloride Salt (.HCl): The peptide is supplied as a hydrochloride salt, meaning the free N-terminal amino group is protonated (–NH₃⁺) and balanced by a chloride ion (Cl⁻). This salt form generally enhances the stability and solubility of the peptide in aqueous solutions compared to its free base form.
The Significance of DL-Stereoisomers
The presence of racemic mixtures of Tyrosine, Alanine, and Leucine means the final product is a complex mixture of a large number of stereoisomers. This has several critical implications:
-
Structural Heterogeneity: Unlike a peptide synthesized with optically pure L- or D-amino acids, which adopts a specific three-dimensional conformation, this stereorandomized peptide will exist as a diverse ensemble of structures.[15]
-
Analytical Profile: Despite the vast number of stereoisomers, such mixtures can often be purified to yield a single peak in reverse-phase HPLC, as separation is primarily based on hydrophobicity, which is identical for all stereoisomers.[15] Mass spectrometry will also show a single mass for all isomers.
-
Biological Activity: The biological activity of peptides is highly dependent on their three-dimensional structure. A stereorandomized peptide may exhibit different or reduced activity compared to its homochiral (all-L or all-D) counterpart. However, in some cases, stereorandomization can reduce cytotoxicity while preserving certain biological effects, potentially increasing the therapeutic index.[15]
Synthesis and Purification
The synthesis of H-DL-Tyr-DL-Ala-Gly-DL-Leu-Gly-OEt.HCl would typically be achieved through Solid-Phase Peptide Synthesis (SPPS), followed by purification using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Theoretical Synthesis Workflow
A standard Fmoc-based SPPS protocol would be employed.
-
Resin Preparation: Start with a pre-loaded Fmoc-Gly-Wang resin or a similar resin suitable for generating a C-terminal acid upon cleavage, which would then be esterified post-synthesis. Alternatively, a more complex synthesis could aim to build the peptide on a Gly-OEt pre-loaded support, though this is less common.
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound glycine using a 20% solution of piperidine in dimethylformamide (DMF).
-
Amino Acid Coupling:
-
Activate the first amino acid, Fmoc-DL-Leu-OH, using a coupling reagent such as HBTU/DIPEA in DMF.
-
Add the activated amino acid solution to the deprotected resin and allow it to react to form the peptide bond.
-
-
Iterative Cycles: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence: Fmoc-Gly-OH, Fmoc-DL-Ala-OH, and Fmoc-DL-Tyr(tBu)-OH. The tert-butyl (tBu) group protects the hydroxyl function of Tyrosine during synthesis.
-
Final Deprotection: Remove the final Fmoc group from the N-terminal Tyrosine.
-
Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) along with scavengers like water and triisopropylsilane (TIS), to cleave the peptide from the resin and remove the side-chain protecting group from Tyrosine.
-
Esterification: The cleaved peptide with a C-terminal carboxylic acid would then be esterified using ethanol in the presence of an acid catalyst.
-
Precipitation and Isolation: Precipitate the crude peptide ethyl ester in cold diethyl ether, wash the pellet, and dry it under a vacuum.
-
Salt Formation: Dissolve the purified peptide in a minimal amount of aqueous HCl and lyophilize to obtain the final hydrochloride salt.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Purification by RP-HPLC
Purification of the crude peptide is essential to remove by-products from the synthesis.[16]
-
System and Column: A preparative HPLC system with a C18 stationary phase column is recommended.[17]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
-
Sample Preparation: Dissolve the crude peptide in a minimal volume of Mobile Phase A.
-
Gradient Elution: Apply a linear gradient of increasing Mobile Phase B to elute the peptide. A typical gradient might be 5-65% B over 60 minutes.
-
Fraction Collection: Collect fractions corresponding to the main peptide peak, detected by UV absorbance at 214 nm and 280 nm (due to the Tyrosine residue).
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm purity (>95%).
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.
Analytical Characterization
Confirming the identity and purity of the final product is a critical step.
Purity Assessment by Analytical RP-HPLC
A fast gradient on an analytical C18 column is used to assess the purity of the final product.[18][19]
| Parameter | Specification |
| HPLC System | Analytical HPLC with UV detector |
| Column | C18 reversed-phase, 4.6 x 150 mm, 3-5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm & 280 nm |
| Expected Result | A single major peak indicating a pure mixture of stereoisomers. |
Identity Confirmation by Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the peptide.
-
Expected Ion (M+H)⁺: 508.6 Da (corresponding to the protonated free base C₂₄H₃₇N₅O₇)
-
Methodology: The purified peptide is dissolved in a suitable solvent (e.g., 50% acetonitrile/water) and infused into the mass spectrometer. The resulting spectrum should show a prominent peak corresponding to the calculated mass of the protonated molecule.
Structural Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information.[20]
-
¹H NMR: A routine ¹H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) will confirm the presence of expected proton environments, such as aromatic protons from Tyrosine and aliphatic protons from Alanine and Leucine.
-
2D NMR: Advanced 2D NMR techniques like COSY and TOCSY can be used to assign specific proton resonances to individual amino acid spin systems.[21] However, due to the stereoisomeric complexity, the spectra will be highly convoluted, representing an average of all isomers present. This makes a complete, discrete structural elucidation of a single stereoisomer impossible from the mixture.[21]
Sources
- 1. Tyrosine - Wikipedia [en.wikipedia.org]
- 2. Tyrosine (Tyr) Amino Acid Guide - Creative Peptides [creative-peptides.com]
- 3. Amino Acids - Tyrosine [biology.arizona.edu]
- 4. Amino Acids - Alanine [biology.arizona.edu]
- 5. Alanine - Wikipedia [en.wikipedia.org]
- 6. scientific-jl.com [scientific-jl.com]
- 7. What are the properties of glycine? | AAT Bioquest [aatbio.com]
- 8. Glycine | 56-40-6 [chemicalbook.com]
- 9. Glycine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 10. byjus.com [byjus.com]
- 11. Leucine - Wikipedia [en.wikipedia.org]
- 12. Showing Compound L-Leucine (FDB001946) - FooDB [foodb.ca]
- 13. spcmc.ac.in [spcmc.ac.in]
- 14. Peptide synthesis - Acid group protection [quimicaorganica.org]
- 15. Stereorandomization as a Method to Probe Peptide Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. renyi.hu [renyi.hu]
- 18. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. NMR Peptide Structure Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 21. pubs.acs.org [pubs.acs.org]
